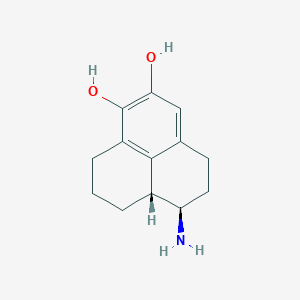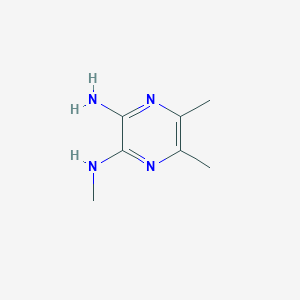
N~2~,5,6-Trimethylpyrazine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,5,6-Trimethylpyrazine-2,3-diamine is a heterocyclic aromatic compound with the molecular formula C7H12N4. This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances. Pyrazines are commonly found in foods, contributing to flavors and aromas, and have significant applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylating agents to introduce the methyl groups at the 2, 5, and 6 positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of N2,5,6-Trimethylpyrazine-2,3-diamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction times precisely.
化学反応の分析
Types of Reactions
N~2~,5,6-Trimethylpyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are employed.
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated pyrazines and other substituted derivatives.
科学的研究の応用
N~2~,5,6-Trimethylpyrazine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neuroprotective applications.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic properties.
作用機序
The mechanism of action of N2,5,6-Trimethylpyrazine-2,3-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In medicinal applications, it may interact with enzymes and receptors involved in cardiovascular and neuroprotective pathways, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its flavor and fragrance properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine for its neuroprotective effects.
2,3-Dimethylpyrazine: Commonly found in roasted foods and contributes to their aroma.
Uniqueness
N~2~,5,6-Trimethylpyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups at the 2 and 3 positions make it a versatile intermediate for further chemical modifications and applications in various fields.
特性
CAS番号 |
53114-71-9 |
|---|---|
分子式 |
C7H12N4 |
分子量 |
152.20 g/mol |
IUPAC名 |
3-N,5,6-trimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H2,8,10)(H,9,11) |
InChIキー |
YRWKMFJEWKHVDY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)N)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



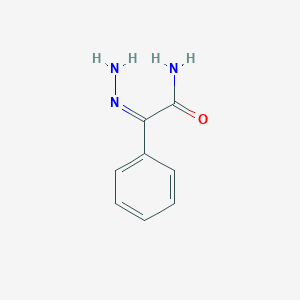
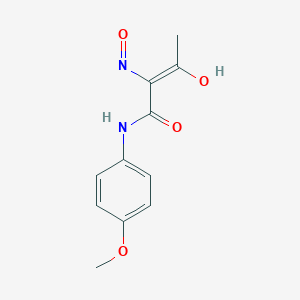
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
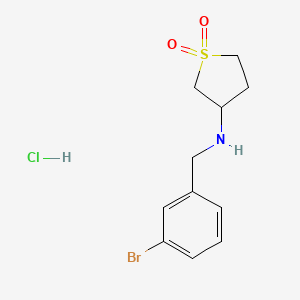
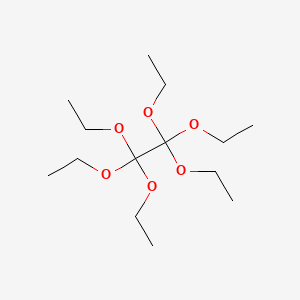
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
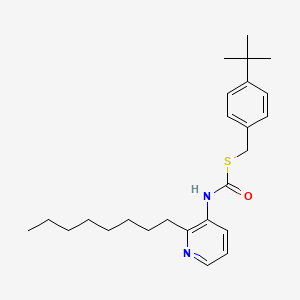
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)


